molecular formula C10H15IN2O2 B1397843 4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole CAS No. 879487-88-4

4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole

Cat. No. B1397843
M. Wt: 322.14 g/mol
InChI Key: HVRQFISDBJZTGY-UHFFFAOYSA-N
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Description

“4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole” is a chemical compound with the molecular formula C10H15IN2O2 . It has a molecular weight of 322.14 g/mol . The IUPAC name for this compound is 4-iodo-1-[2-(oxan-2-yloxy)ethyl]pyrazole .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C10H15IN2O2/c11-9-7-12-13(8-9)4-6-15-10-3-1-2-5-14-10/h7-8,10H,1-6H2 . This compound has a rotatable bond count of 4 and a topological polar surface area of 36.3 Ų .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 394.2±42.0 °C . It has a predicted density of 1.76±0.1 g/cm3 . The pKa of this compound is predicted to be 0.09±0.10 .

Scientific Research Applications

The 2H-Pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . Despite their importance, the literature of 2HPs is relatively scarce, mainly due to the instability associated with the heterocyclic ring .

In terms of synthesis, the sequential performance of the Knoevenagel condensation and the electrocyclization reaction generates 2HPs . This might be a method of application or experimental procedure relevant to your compound.

  • 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol : This compound is a heterocyclic building block used in the synthesis of various organic compounds. It’s available for purchase from chemical suppliers, indicating its use in laboratory settings.

  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine : This compound has been used in the synthesis of potential histone deacetylase (HDAC) inhibitors, which are important in the study of epigenetics and potential treatments for cancer.

  • Tetrahydro-2-(2-propynyloxy)-2H-pyran : The anion formed by metalation at the acetylenic carbon of this compound reacts with a variety of electrophiles. It has been used in the preparation of 1,3-dienyl acetal, indicating its use in organic synthesis.

  • 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol : This compound is a heterocyclic building block used in the synthesis of various organic compounds. It’s available for purchase from chemical suppliers, indicating its use in laboratory settings.

  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine : This compound has been used in the synthesis of potential histone deacetylase (HDAC) inhibitors, which are important in the study of epigenetics and potential treatments for cancer.

  • Tetrahydro-2-(2-propynyloxy)-2H-pyran : The anion formed by metalation at the acetylenic carbon reacts with a variety of electrophiles. It has been used in the preparation of 1,3-dienyl acetal, indicating its use in organic synthesis.

properties

IUPAC Name

4-iodo-1-[2-(oxan-2-yloxy)ethyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IN2O2/c11-9-7-12-13(8-9)4-6-15-10-3-1-2-5-14-10/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRQFISDBJZTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201183116
Record name 4-Iodo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole

CAS RN

879487-88-4
Record name 4-Iodo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879487-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a round bottom flask was added 4-iodopyrazole (10.22 g, 52.70 mmol), Cs2CO3 (20.6 g, 63.2 mmol), and anhydrous DMF (100 mL). The suspension was stirred at 23° C. for 5 min. 2-(2-bromoethoxy)tetrahydro-2H pyran (9.95 mL, 63.2 mmol) was added and the reaction was stirred at 70° C. for 16 hours. After cooling down, EtOAc (100 mL) and water (100 mL) was added to the reaction. The organic layer was collected, and the aqueous layer was extracted with EtOAc (3×100 mL). The combined organic layers were washed with water (3×100 mL), dried over Na2SO4, and concentrated to afford dark brown oil. The crude product was purified on a silica gel column eluting with ethyl acetate and hexanes to provide 4-iodo-1-[2-(tetrahydro-pyran-2-yloxy)-ethyl]-1H-pyrazole as yellow oil (14.78 g, 87% yield). 1H NMR (300 MHz, DMSO-d6) δ 7.89 (s, 1H) 7.52 (s, 1H) 4.47-4.56 (m, 1H) 4.25-4.35 (m, 2H) 3.81-3.96 (m, 1H) 3.66-3.75 (m, 1H) 3.45-3.57 (m, J=2.83 Hz, 1H) 3.32-3.40 (m, 1H) 1.34-1.71 (m, 6H).
Quantity
10.22 g
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 1 L 3-neck flask equipped with magnetic stir bar, nitrogen blanket and internal temperature probe dissolve 2-(2-bromoethoxy)tetrahydro-2H-pyran (34 g, 156 mmol) in acetonitrile (ACN, 400 mL). Add 4-iodopyrazole (29.34 g, 149.74 mmol) followed by cesium carbonate (73.4 g, 223.02 mmol). Stir the mixture at RT for 18 hours. Filter the reaction mixture through CELITE®, wash the filter cake with ACN and concentrate the filtrate to a golden oil. Use without further purification. Yield: 47.819 g (99%). MS (ES) m/z 323 [M+1]+.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
29.34 g
Type
reactant
Reaction Step Two
Quantity
73.4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of cesium carbonate (20.7 g, 63.4 mmol) and 4-iodopyrazole (10.00 g, 51.6 mmol) in DMF (100 mL) was allowed to stir for 10 min. To the mixture was added 2-(2-bromoethoxy)tetrahydro-2 h-pyran (9.98 ml, 63.4 mmol) and heated at 80° C. overnight. The mixture was diluted with water and extracted with EtOAc (3×50 mL), and subsequently washed with water (2×50 mL) and brine, dried over sodium sulfate, and filtered. The crude mixture was evaporated onto silica gel and purified via MPLC (0% to 50%; EtOAc in hexanes). Isolated 4-iodo-1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)-1H-pyrazole (15.3 g, 92%) as a clear oil. MS m/z=323.0 [M+1]+. Calc'd for C10H15IN2: 322.1.
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.98 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of 4-iodopyrazole (Aldrich, Buchs, Switzerland, 10 g, 51.6 mmol) and Cs2CO3 (20.16 g 61.9 mmol) was added 2-(2-bromoethoxy)tetrahydro-2H-pyran (Aldrich, Buchs, Switzerland, 9.74 ml, 61.9 mmol). The RM was stirred at 70° C. for 17 h. Then the RM was quenched with water (100 ml) and extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated. The residue was absorbed on silica gel and purified by flash chromatography (hexane/EtOAc 0% to 30%). The fractions containing product were combined and evaporated to dryness to give the title compound as a colorless oil. (HPLC: tR 3.12 min (Method A); M+H=323 MS-ES)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.16 g
Type
reactant
Reaction Step One
Quantity
9.74 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

At r.t. to a solution of 2-(2-bromoethoxy)tetrahydro-2H-pyran (210 μL, 1.4 mmol) (Aldrich Cat. No. 475394) in acetonitrile (6 mL) was added 4-iodo-1H-pyrazole (0.25 g, 1.3 mmol) (Aldrich Cat. No. 213993), followed by cesium carbonate (0.63 g, 1.9 mmol). The mixture was stirred at r.t. over a weekend. The solid was filtered off, then washed with acetonitrile. The filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-50%) to afford the desired product (0.12 g). LCMS (M-84)+=239.0.
Quantity
210 μL
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole
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4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole

Citations

For This Compound
1
Citations
JJ Cui, M McTigue, M Nambu… - Journal of Medicinal …, 2012 - ACS Publications
The c-MET receptor tyrosine kinase is an attractive oncology target because of its critical role in human oncogenesis and tumor progression. An oxindole hydrazide hit 6 was identified …
Number of citations: 101 pubs.acs.org

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